1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol
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Overview
Description
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a sulfinyl group attached to a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-: Similar in having a cyclohexane ring and hydroxyl group but differs in the nature of the substituents.
Benzene, 1-ethyl-4-methyl-: Similar in having a methylbenzene moiety but lacks the cyclohexane ring and hydroxyl group.
Uniqueness
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol is unique due to the presence of both a sulfinyl group and a hydroxyl group on a cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
928659-62-5 |
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Molecular Formula |
C15H22O2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfinylethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2S/c1-12-6-8-14(9-7-12)18(17)13(2)15(16)10-4-3-5-11-15/h6-9,13,16H,3-5,10-11H2,1-2H3 |
InChI Key |
PYAWGCNWJQRISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(C)C2(CCCCC2)O |
Origin of Product |
United States |
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